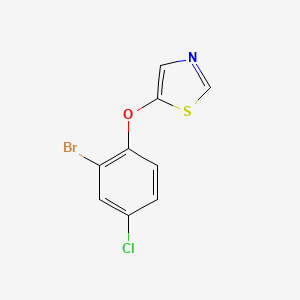

5-(2-Bromo-4-chlorophenoxy)thiazole

描述

属性

分子式 |

C9H5BrClNOS |

|---|---|

分子量 |

290.56 g/mol |

IUPAC 名称 |

5-(2-bromo-4-chlorophenoxy)-1,3-thiazole |

InChI |

InChI=1S/C9H5BrClNOS/c10-7-3-6(11)1-2-8(7)13-9-4-12-5-14-9/h1-5H |

InChI 键 |

YSCDCKISCYIALN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)Br)OC2=CN=CS2 |

产品来源 |

United States |

准备方法

Synthesis via Cyclization of α-Haloketones with Thioamides

A common approach to synthesize thiazole derivatives is the cyclization of α-haloketones with thioamides. For example, 2-bromo-1-(4-chlorophenyl)ethan-1-one can be reacted with thioacetamide in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature to yield 4-(4-chlorophenyl)-2-methylthiazole intermediates. Subsequent bromination at the 5-position and benzylic position under controlled conditions with N-bromosuccinimide (NBS) can afford 5-bromo-2-(bromomethyl)-4-(4-chlorophenyl)thiazoles.

This intermediate can then be subjected to nucleophilic substitution with 2-bromo-4-chlorophenol to introduce the 2-bromo-4-chlorophenoxy substituent at the 5-position of the thiazole ring, forming the target compound.

Preparation of Halomethylthiazole Intermediates

The preparation of halomethylthiazoles such as 2-chloro-5-chloromethylthiazole and 2-bromo-5-bromomethylthiazole is crucial for further functionalization. According to European Patent EP1031566B1, 2-chloro-5-chloromethylthiazole can be synthesized by reacting 2-chloroallyl isothiocyanate with a chlorinating agent (e.g., elemental chlorine, sulfuryl chloride, or phosgene) in a dipolar aprotic solvent such as acetonitrile at low temperatures (-10 °C to 20 °C). The reaction proceeds efficiently with high purity and yield, allowing direct use of the product in subsequent steps without extensive purification.

Similarly, 2-bromo-5-bromomethylthiazole is known and can be prepared by analogous bromination procedures.

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The introduction of the 2-bromo-4-chlorophenoxy group onto the thiazole ring is typically achieved by nucleophilic aromatic substitution (SNAr) of the halomethylthiazole intermediate with 2-bromo-4-chlorophenol. The phenol acts as a nucleophile, displacing the halogen (chloride or bromide) on the methyl group attached to the thiazole ring, forming the ether linkage.

The reaction is generally performed in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide, often in the presence of a base (e.g., potassium carbonate) to deprotonate the phenol and enhance nucleophilicity.

Alternative One-Pot Synthesis Approaches

One-pot synthesis methods involving the reaction of thioamides with tosylated precursors followed by cyclization and substitution have been reported for related thiazole compounds. For example, a method involving nucleophilic displacement of a tosyloxy group by a thioamide, followed by cyclization and subsequent reaction with arylhydrazines under microwave irradiation, has been demonstrated for 5-(2′-indolyl)thiazoles. Although this exact method is for indolyl-substituted thiazoles, the strategy could be adapted for phenoxy-substituted thiazoles like this compound by selecting appropriate aryl nucleophiles.

Summary Table of Preparation Steps

Analytical and Purification Considerations

- The halomethylthiazole intermediates crystallize as hydrochloride salts and can be isolated by filtration and washing with cold solvents to achieve high purity.

- Bromination steps require careful control of temperature and reagent equivalents to avoid over-bromination or side reactions.

- Purification of the final this compound is typically achieved by column chromatography using ethyl acetate-hexane mixtures or recrystallization.

- Monitoring of reaction progress is performed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

化学反应分析

Types of Reactions

5-(2-Bromo-4-chlorophenoxy)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

5-(2-Bromo-4-chlorophenoxy)thiazole has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

Industrial Applications: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.

作用机制

The mechanism of action of 5-(2-Bromo-4-chlorophenoxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interaction with biological molecules.

相似化合物的比较

Structural Analogues and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₉H₆BrClNO₃S.

Key Observations :

- Fluorine, as in 5-Bromo-2-(3-fluorophenyl)thiazole, offers a balance between lipophilicity and electronic effects .

- Functional Groups : Hydrazone and nitro groups (e.g., ) introduce electron-withdrawing effects, which can modulate reactivity and binding to biological targets .

Key Observations :

- Antifungal Activity: Thiazolyl hydrazones () exhibit moderate antifungal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL). The phenoxy group in the target compound may offer improved activity due to increased steric bulk.

- Antibacterial Activity : Chlorosubstituted aryl thiazoles () show broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to the dichlorophenyl group enhancing target binding .

- Anticancer Potential: Brominated imidazo-thiadiazoles () demonstrate cytotoxicity against MCF-7 cells, suggesting halogenated thiazoles could be viable leads for cancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。